molecular formula C11H14N2O2 B8474962 1-Butanol,4-(imidazo[1,2-a]pyridin-5-yloxy)-

1-Butanol,4-(imidazo[1,2-a]pyridin-5-yloxy)-

Cat. No.: B8474962
M. Wt: 206.24 g/mol
InChI Key: FPHMLUDLNATDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butanol,4-(imidazo[1,2-a]pyridin-5-yloxy)- is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Butanol,4-(imidazo[1,2-a]pyridin-5-yloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanol,4-(imidazo[1,2-a]pyridin-5-yloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-imidazo[1,2-a]pyridin-5-yloxybutan-1-ol

InChI

InChI=1S/C11H14N2O2/c14-8-1-2-9-15-11-5-3-4-10-12-6-7-13(10)11/h3-7,14H,1-2,8-9H2

InChI Key

FPHMLUDLNATDMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C(=C1)OCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen stream, 8.0 g (200 mmol) of 60% oily sodium hydride was added to a solution of 18.90 g (100 mmol) of 5-chloroimidazo[1,2-a]pyridine hydrochloride in 200 ml of dimethyl sulfoxide at 0° C., followed by stirring for 15 minutes. To this mixture, 20.44 g (100 mmol) of 4-hydroxy-1-t-butyldimethylsiloxybutane was added, followed by stirring room temperature for 5 hours. The reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with water and dried, after which the solvent was distilled off. The residue was purified by column chromatography (eluent: ethyl acetate) to yield 3.73 g (11.6%, orange oily substance) of the desired product.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.44 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three

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